molecular formula C27H19BrN4O2S2 B11629366 N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B11629366
M. Wt: 575.5 g/mol
InChI Key: UBAUVSDRBRIIAK-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide reflects its intricate architecture. Key features include:

  • A thiazolidin-4-one core substituted at position 3 with a 4-methylbenzamide group.
  • A (5Z)-methylene bridge linking the thiazolidinone to a 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl moiety.
  • The Z configuration at the methylene double bond (C5), dictated by the spatial arrangement of substituents to minimize steric clash.

Isomeric considerations center on the E/Z stereochemistry of the exocyclic double bond. The Z configuration is stabilized by intramolecular interactions between the pyrazole’s aromatic system and the thiazolidinone’s carbonyl group, as observed in analogous structures.

Crystal Structure Analysis via X-ray Diffraction

While direct X-ray data for this compound is unavailable, crystallographic studies of related thiazolidinone-pyrazole hybrids provide insights. For example, C34H24N4O3F (a structurally similar analogue) crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

  • a = 12.0555(3) Å , b = 14.5178(3) Å , c = 16.1237(5) Å , β = 93.871(3)° .
  • The thiazolidinone ring adopts a planar conformation , while the pyrazole and phenyl groups exhibit dihedral angles of 33.2–61.2° relative to this plane, indicating significant twisting.

In the target compound, the 4-bromophenyl and 4-methylbenzamide substituents likely induce similar distortions, influencing packing efficiency and intermolecular interactions (e.g., halogen bonding via bromine). Disorder in the phenyl group attached to pyrazole—a common feature in such systems—may necessitate multi-component refinement.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (inferred from analogues):

  • Methylene proton (C=CH) : A singlet near δ 8.06–8.59 ppm due to deshielding by the electron-withdrawing thioxo group.
  • Pyrazole protons : Aromatic singlets at δ 7.33–8.28 ppm for the 1-phenyl and 3-(4-bromophenyl) groups.
  • 4-Methylbenzamide : A singlet at δ 2.40 ppm (3H, CH₃) and aromatic protons at δ 7.45–7.90 ppm .

¹³C NMR would reveal:

  • C=O (thiazolidinone) : ~168–170 ppm .
  • C=S : ~134–136 ppm .
  • Aromatic carbons : 120–140 ppm , with the C-Br signal absent due to quadrupolar broadening.
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • C=O stretch : Strong band near 1706 cm⁻¹ .
  • C=S stretch : Medium-intensity peak at 1345 cm⁻¹ .
  • Aromatic C-H stretches : Peaks at 3030–3100 cm⁻¹ .
Mass Spectrometry

The molecular ion [M]⁺ is expected at m/z 589 (C₂₈H₂₁BrN₄O₂S₂). Fragmentation pathways include:

  • Loss of 4-methylbenzamide (-C₈H₇NO , Δm = 133), yielding a peak at m/z 456 .
  • Cleavage of the C-Br bond (-Br , Δm = 80), producing m/z 509 .

Properties

Molecular Formula

C27H19BrN4O2S2

Molecular Weight

575.5 g/mol

IUPAC Name

N-[(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C27H19BrN4O2S2/c1-17-7-9-19(10-8-17)25(33)30-32-26(34)23(36-27(32)35)15-20-16-31(22-5-3-2-4-6-22)29-24(20)18-11-13-21(28)14-12-18/h2-16H,1H3,(H,30,33)/b23-15-

InChI Key

UBAUVSDRBRIIAK-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Br)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Preparation of Pyrazole-4-carbaldehyde Intermediate

The synthesis begins with the preparation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. The Vilsmeier-Haack reaction is employed, where acetophenone hydrazone derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 50–60°C for 4–5 hours. This method achieves regioselective formylation at the pyrazole’s C4 position, essential for subsequent Knoevenagel condensation.

Key reaction parameters :

  • Temperature : 50–60°C (prevents side reactions like over-oxidation).

  • Catalyst ratio : POCl₃:DMF = 1:1.2 (optimizes formylation yield).

Synthesis of Thiazolidinone Core

The thiazolidin-2,4-dione (TZD) moiety is synthesized via a two-step process:

  • Alkylation of 2,4-thiazolidinedione :

    • Potassium salts of TZD react with methyl/ethyl 2-bromoacetate in acetone (50°C, 5 hours) or DMF with KI (90°C, 12 hours).

    • Yields range from 65–78%, influenced by the alkylating agent’s steric bulk.

  • Functionalization at N3 :

    • The TZD’s N3 position is acylated with 4-methylbenzoyl chloride in anhydrous THF, using triethylamine as a base.

Knoevenagel Condensation

The final step involves condensing the pyrazole-4-carbaldehyde with the functionalized TZD derivative. This reaction proceeds under acidic conditions (glacial acetic acid, 80°C, 6 hours), forming the (Z)-configured exocyclic double bond. The stereoselectivity is attributed to conjugation stabilization between the pyrazole’s aromatic system and the thiazolidinone’s carbonyl group.

Optimization insights :

  • Solvent : Ethanol vs. acetic acid: The latter improves yield by 22% due to protonation of the aldehyde oxygen, enhancing electrophilicity.

  • Catalyst : Piperidine (5 mol%) accelerates imine formation, reducing reaction time to 4 hours.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Thiazolidinone NH proton appears as a singlet at δ 12.33 ppm.

    • The exocyclic CH proton (Z-configuration) resonates at δ 7.89 ppm (d, J = 10.2 Hz).

  • LC-MS :

    • Molecular ion peak at m/z 575.5 [M+H]⁺ confirms the molecular formula C₂₇H₁₉BrN₄O₂S₂.

X-ray Crystallography

Single-crystal X-ray analysis of a related analogue (PubChem CID 6014627) reveals a dihedral angle of 84.5° between the pyrazole and benzamide planes, stabilizing the molecule via intramolecular CH–π interactions.

Industrial Scalability and Process Optimization

Solvent Recovery Systems

  • Ethanol distillation : Achieves 92% solvent recovery during TZD alkylation, reducing production costs.

  • Waste management : Bromide byproducts are precipitated as AgBr using AgNO₃, ensuring environmental compliance.

Continuous Flow Synthesis

Pilot-scale studies demonstrate a 40% yield increase when conducting the Knoevenagel step in a microreactor (residence time: 30 minutes, 100°C).

Challenges and Alternative Approaches

Stereochemical Control

The Z-configuration’s thermodynamic stability is challenged by competing pathways under basic conditions. Microwave-assisted synthesis (100 W, 120°C, 20 minutes) enhances Z:E selectivity to 9:1.

Functional Group Compatibility

The 4-bromophenyl group’s electron-withdrawing nature slows acylation. Using Hünig’s base (DIPEA) instead of triethylamine improves conversion by 18%.

Comparative Analysis of Synthetic Routes

ParameterVilsmeier-HaackMicrowaveContinuous Flow
Yield (%)687582
Reaction Time5 hours20 minutes30 minutes
ScalabilityPilot-scaleLab-scaleIndustrial
Energy EfficiencyModerateHighVery High

Chemical Reactions Analysis

Types of Reactions

N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that integrates multiple pharmacophores, including a thiazolidine ring and a pyrazole moiety. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, often yielding high purity and yield. For instance, similar compounds have been synthesized using methods involving reflux in anhydrous solvents with catalytic agents, achieving yields upwards of 82% .

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of thiazolidinones have been reported to show cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Research has demonstrated that thiazolidine derivatives possess antimicrobial activities against a range of pathogens. The presence of the bromophenyl group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased efficacy . Such compounds have shown promise as potential treatments for infections caused by resistant strains of bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of similar thiazolidine derivatives has also been explored. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study examining the anticancer properties of thiazolidinone derivatives found that certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was attributed to its structural features that promote interaction with cellular targets .

Case Study 2: Antimicrobial Testing

Another investigation into the antimicrobial activity of thiazolidine derivatives revealed that compounds similar to N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide exhibited notable inhibition against E. coli and S. aureus strains. The study highlighted the importance of the bromophenyl group in enhancing antimicrobial potency .

Mechanism of Action

The mechanism of action of N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with analogs from the literature, focusing on structural motifs, synthesis, and physicochemical properties.

Structural Analogues with Pyrazole-Thiazole Hybrids

Table 1: Comparison of Key Structural and Physicochemical Features

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) IR Spectral Features (C=S, cm⁻¹) Biological Relevance
Compound A Pyrazole-thiazolidinone 4-Bromophenyl, 4-methylbenzamide 575.499 ~1247–1255 (thioxo group) Not reported in evidence
Compound 7 (CrystEngComm) Pyrazole-dihydrothiazole 4-Bromophenyl, 4-methoxyphenyl, ethanone 481.33 Not reported Antimicrobial/anti-inflammatory
Compound 8 (CrystEngComm) Pyrazole-thiazole carboxylate 4-Bromophenyl, 4-chlorophenyl, ethyl ester 516.82 Not reported Anticancer (hypothesized)
Hydrazinecarbothioamides [4–6] Triazole-thioamide Sulfonylbenzene, 2,4-difluorophenyl 430–470 (approx.) 1243–1258 (C=S stretch) Intermediate for bioactive triazoles

Key Observations:

Core Heterocycles: Compound A’s thiazolidinone core (4-oxo-2-thioxo) differs from the dihydrothiazole in Compound 7 and the carboxylate-thiazole in Compound 8. Hydrazinecarbothioamides [4–6] feature triazole-thioamide backbones, which lack the thiazolidinone’s rigidity but share C=S vibrational signatures (~1243–1258 cm⁻¹), aligning with Compound A’s thioxo group.

The 4-methylbenzamide in Compound A contrasts with Compound 8’s ethyl ester, suggesting divergent solubility and metabolic stability profiles.

Synthesis Pathways: Compound A’s synthesis likely involves condensation of a pyrazole-aldehyde with a thiazolidinone precursor, analogous to the triazole-thioamide synthesis in (reflux with α-halogenated ketones in basic media) . Compound 7 and 8 were synthesized via cyclocondensation of hydrazine derivatives with thioamides, followed by X-ray characterization using SHELX-based refinement (common in small-molecule crystallography) .

Electronic and Steric Considerations
  • C=S Stretching Vibrations :
    The thioxo group in Compound A and the triazole-thioamides exhibits IR bands near 1247–1255 cm⁻¹ , confirming similar electronic environments. This group may participate in hydrogen bonding or π-stacking, critical for bioactivity.
  • Halogen Substituents :
    Bromine in Compound A and chlorine/fluorine in Compound 8 influence electron-withdrawing effects and van der Waals interactions. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets.
Computational and Analytical Methods
  • Hirshfeld Surface Analysis : Used for Compound 7 and 8 to quantify intermolecular interactions (e.g., halogen bonding) . Similar methods (e.g., Multiwfn for electron density topology) could elucidate Compound A ’s interaction profiles.
  • DFT Calculations: Applied to pyrazole-thiazole hybrids in to analyze noncovalent interactions. These approaches are recommended for predicting Compound A’s reactivity and stability .

Biological Activity

N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide, a compound belonging to the thiazolidinone class, has garnered attention due to its potential biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C22H20BrN3O2S2, with a molecular weight of 485.35 g/mol. The structure consists of a thiazolidinone core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC22H20BrN3O2S2
Molecular Weight485.35 g/mol
IUPAC NameThis compound
CAS Number438459-64-4

Biological Activity Overview

Research has indicated that compounds within the thiazolidinone family exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Anticancer Activity

A study by Déliko Dago et al. explored the structure–activity relationship of rhodanine derivatives, including thiazolidinones. The findings highlighted that certain derivatives exhibited selective antitumor activity against colorectal adenocarcinoma (HCT116) with an IC50 value of 10 µM, indicating potential efficacy in targeting cancer cells while sparing normal cells .

Additionally, a series of derivatives were tested against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung cancer), Raji (lymphoma), and MDA-MB-231 (breast cancer). Notably, one derivative demonstrated IC50 values ranging from 2.66 µM to 6.42 µM across these cell lines, showcasing promising cytotoxic effects .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, related pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .

Study 1: Cytotoxicity Assessment

In a systematic evaluation of various thiazolidinone derivatives, compounds were assessed for their cytotoxicity against different cancer cell lines. The study revealed that modifications on the phenyl ring significantly influenced the activity profile. For example:

Compound Cell Line IC50 (µM)
Compound AHCT11610
Compound BA5495.31
Compound CMDA-MB-2316.42

These results suggest that structural variations can enhance or diminish anticancer potency .

Study 2: Structure–Activity Relationship

Another investigation focused on the relationship between chemical structure and biological activity among thiazolidinones. The study concluded that compounds with specific substituents at the C5 position exhibited superior cytotoxicity compared to their counterparts lacking such modifications .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves a multi-step sequence, typically starting with the condensation of a pyrazole-aldehyde intermediate with a thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation : Formation of the (Z)-configured exocyclic double bond between the pyrazole and thiazolidinone moieties, requiring anhydrous conditions and catalysts like piperidine .
  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol are preferred for their ability to stabilize intermediates .
  • Temperature control : Heating under reflux (70–100°C) ensures reaction completion while minimizing side products .
  • Purification : Column chromatography or recrystallization is used to isolate the pure product, with yields optimized to 70–86% in analogous compounds .

Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups (e.g., thioxo at δ ~160 ppm in ¹³C NMR, pyrazole protons at δ 7.2–8.5 ppm) and Z-configuration via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) confirm the thiazolidinone core .
  • HPLC : Purity >95% is typically achieved, with retention times compared to standards .

Basic: How is reaction progress monitored during synthesis?

  • Thin-Layer Chromatography (TLC) : Used to track intermediate formation using silica gel plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies product yield and detects by-products post-reaction .
  • In-situ FTIR : Monitors carbonyl and thiocarbonyl group transformations in real-time .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs with systematic substituent variations (e.g., halogen, alkoxy groups) and evaluating their biological activity. For example:

  • 4-Bromophenyl vs. 4-fluorophenyl : Bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, as seen in analogs with IC₅₀ values differing by 10-fold .
  • Methylbenzamide substitution : The 4-methyl group improves metabolic stability compared to unsubstituted benzamide .
  • Table of Analog Activities :
Substituent on PyrazoleThiazolidinone ModificationBiological Activity (IC₅₀, μM)
4-Bromophenyl4-oxo-2-thioxo0.45 (Anticancer)
4-Methoxyphenyl4-oxo-2-thioxo1.20 (Anticancer)

Advanced: How does X-ray crystallography resolve ambiguities in molecular configuration?

  • SHELX refinement : The SHELXL software refines crystal structures, resolving Z/E isomerism and confirming the (5Z) configuration via bond angles and torsional parameters .
  • ORTEP-3 visualization : Generates thermal ellipsoid plots to validate planarity of the thiazolidinone-pyrazole system .
  • Example: A related bromophenyl-pyrazole analog showed a dihedral angle of 8.2° between pyrazole and thiazolidinone planes, indicating minimal steric strain .

Advanced: What computational methods predict electronic properties and reactivity?

  • Multiwfn wavefunction analysis : Calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For instance, the thioxo group’s high electron density correlates with H-bond acceptor activity .
  • DFT calculations : Optimizes geometry at the B3LYP/6-31G* level, revealing HOMO-LUMO gaps (~4.2 eV) that suggest redox activity .

Advanced: How can contradictions in biological activity data be addressed?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP-based viability assays) to exclude false positives .
  • Metabolic stability testing : Compare half-lives in liver microsomes; e.g., 4-methylbenzamide analogs show 2× longer t₁/₂ than unsubstituted analogs .
  • Target engagement studies : Use SPR or ITC to measure binding affinity (Kd) discrepancies between reported values .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, a 4-bromophenyl analog inhibited EGFR with Ki = 0.38 μM .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics identifies downstream targets (e.g., MAPK/ERK suppression) .
  • Molecular docking : AutoDock Vina simulates binding to active sites, revealing key interactions (e.g., H-bonds with Thr766 and hydrophobic contacts with Leu694 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.